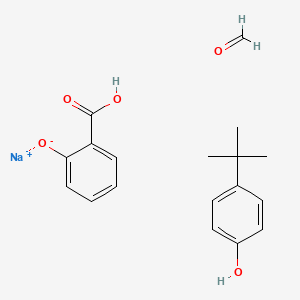
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt is a complex polymeric compound. It is known for its unique chemical structure, which combines benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenol, and formaldehyde, with sodium as a counterion. This compound is used in various industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves the following steps:
Mixing of Reactants: The primary reactants, including benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenol, and formaldehyde, are mixed in a suitable solvent.
Polymerization Reaction: The mixture undergoes a polymerization reaction under controlled conditions, typically in the presence of a catalyst.
Neutralization: The resulting polymer is neutralized with sodium hydroxide to form the sodium salt of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Post-reaction, the polymer is purified, dried, and ground to the desired particle size .
化学反应分析
Types of Reactions
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Phenolic alcohols.
Substitution: Nitro, chloro, or sulfonic acid derivatives.
科学研究应用
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent binding properties
作用机制
The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with proteins and enzymes, potentially inhibiting their activity. The polymer’s structure allows it to act as a stabilizer and antioxidant, protecting other molecules from degradation.
相似化合物的比较
Similar Compounds
- Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt .
- Phenol-formaldehyde resins .
- Polyvinylphenol .
Uniqueness
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt is unique due to its combination of benzoic acid and tert-butylphenol units, which impart specific chemical and physical properties. This makes it more versatile in applications requiring stability, reactivity, and binding capabilities compared to other similar compounds .
属性
CAS 编号 |
70145-99-2 |
|---|---|
分子式 |
C18H21NaO5 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2;/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2;/q;;;+1/p-1 |
InChI 键 |
ZAHLAZBPXQYKJD-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



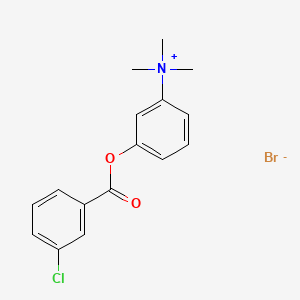


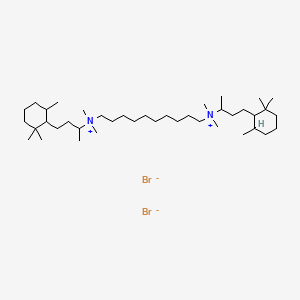
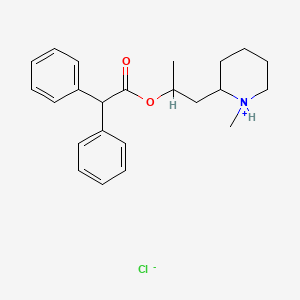
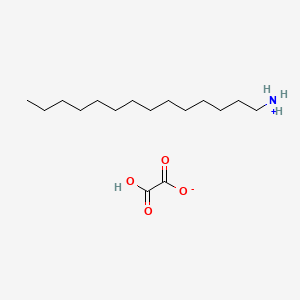
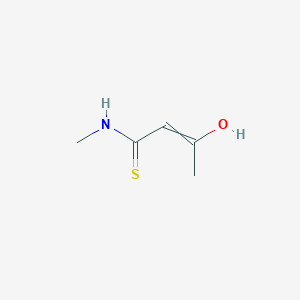
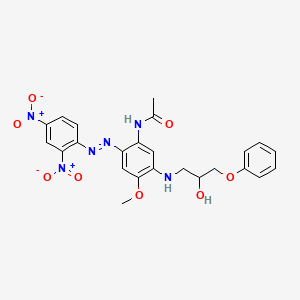
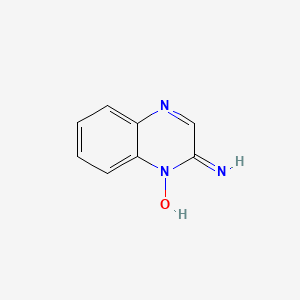
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
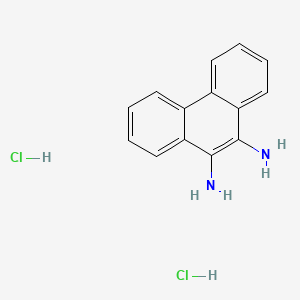

acetic acid](/img/structure/B13781548.png)
